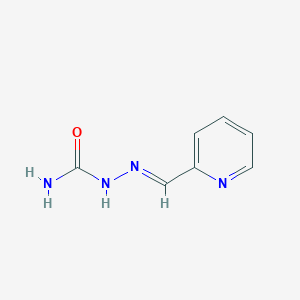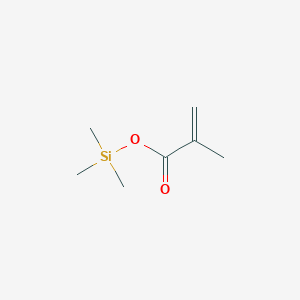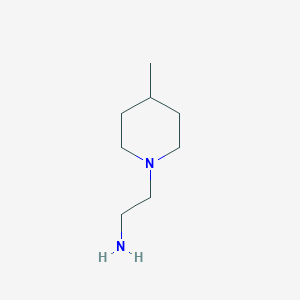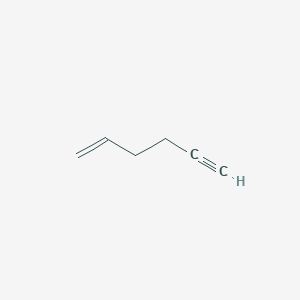![molecular formula C12H16O8 B080189 [(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate CAS No. 14661-16-6](/img/structure/B80189.png)
[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate, also known as DDAO, is a synthetic compound that has gained attention in scientific research due to its unique chemical properties.
作用机制
[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate is a substrate for esterases, which are enzymes that catalyze the hydrolysis of ester bonds. Upon hydrolysis, [(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate is converted into a fluorescent product that can be detected using fluorescence spectroscopy. The fluorescence intensity is directly proportional to the amount of esterase activity present in the sample.
生化和生理效应
[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate has been shown to have low toxicity and is metabolized in vivo through hydrolysis of the ester bond. Its fluorescent properties make it a useful tool for studying cellular metabolism and oxidative stress in various biological systems.
实验室实验的优点和局限性
One advantage of [(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate is its high sensitivity and selectivity for esterase activity. It is also relatively easy to synthesize and has low toxicity. However, one limitation is that its fluorescence is affected by pH, temperature, and the presence of other compounds in the sample.
未来方向
There are several future directions for the use of [(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate in scientific research. One area of interest is the development of biosensors for the detection of esterase activity in complex biological samples such as blood or urine. Additionally, [(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate could be used in the development of new therapies for diseases that involve abnormal esterase activity, such as Alzheimer's disease. Finally, [(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate could be used in the development of new imaging techniques for the detection of oxidative stress in vivo.
In conclusion, [(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate is a synthetic compound that has gained attention in scientific research due to its unique chemical properties. Its fluorescent properties make it a useful tool for studying oxidative stress and cellular metabolism, and its future applications in biosensors and imaging techniques hold promise for the development of new therapies and diagnostic tools.
合成方法
[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate is synthesized through a multistep process that involves the reaction of glycidol with acetic anhydride in the presence of a catalyst. The resulting intermediate is then reacted with sodium methoxide to form [(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate. The purity of the final product is confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate has been used in various scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) and as a substrate for the measurement of esterase activity. Its fluorescent properties make it a useful tool for studying oxidative stress and cellular metabolism. Additionally, [(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate has been used in the development of biosensors for the detection of esterase activity in biological samples.
属性
CAS 编号 |
14661-16-6 |
|---|---|
产品名称 |
[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate |
分子式 |
C12H16O8 |
分子量 |
288.25 g/mol |
IUPAC 名称 |
[(1R,2S,3S,4S,5R)-3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate |
InChI |
InChI=1S/C12H16O8/c1-5(13)17-9-8-4-16-12(20-8)11(19-7(3)15)10(9)18-6(2)14/h8-12H,4H2,1-3H3/t8-,9+,10+,11+,12-/m1/s1 |
InChI 键 |
BAKQMOSGYGQJOJ-WTPMCQDGSA-N |
手性 SMILES |
CC(=O)O[C@H]1[C@H]2CO[C@H](O2)[C@H]([C@H]1OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OC1C2COC(O2)C(C1OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OC1C2COC(O2)C(C1OC(=O)C)OC(=O)C |
同义词 |
1,6-Anhydro-β-D-talopyranose 2,3,4-triacetate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



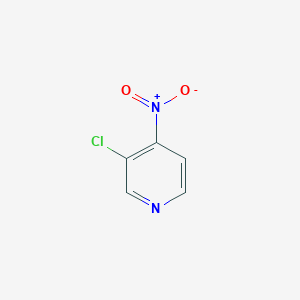
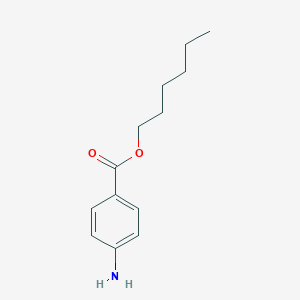
![12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B80111.png)
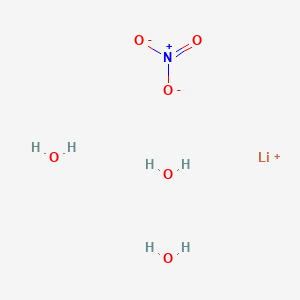




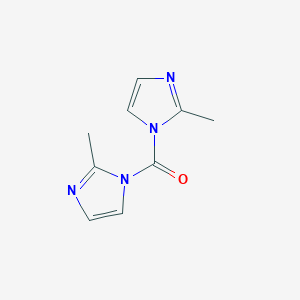
![1-Octanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-](/img/structure/B80124.png)
